N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

Catalog No.
S12280878
CAS No.
M.F
C10H16ClN5O3
M. Wt
289.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl...

Product Name

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

IUPAC Name

N-[2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide

Molecular Formula

C10H16ClN5O3

Molecular Weight

289.72 g/mol

InChI

InChI=1S/C10H16ClN5O3/c11-8-7(14-5-19)9(16-10(12)15-8)13-2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H,14,19)(H3,12,13,15,16)

InChI Key

DSUQWJUPNBHWQS-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=C(C(=NC(=N1)N)Cl)NC=O)C(CO)CO

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound with significant pharmaceutical potential. The molecular formula is C13H19ClN6O2, and it features a pyrimidine ring substituted with various functional groups, including an amino group, a hydroxymethyl group, and a formamide moiety. This compound is notable for its structural complexity, which contributes to its biological activity and potential applications in medicinal chemistry.

  • Condensation Reaction: The initial step involves the condensation of 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in the presence of sodium bicarbonate as a base. This reaction typically occurs at elevated temperatures (75-80°C) and results in the formation of the target compound .
  • Dechlorination: Following the initial synthesis, dechlorination may occur to prevent unwanted side reactions and ensure purity in subsequent steps .
  • Cyclization: The compound can undergo cyclization reactions using reagents such as triethyl orthoformate, which facilitates the formation of purine derivatives .

These reactions highlight the compound's synthetic versatility and its potential as an intermediate in the production of more complex pharmaceuticals.

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide exhibits notable biological activity, particularly as an antiviral agent. Its structural similarity to other nucleoside analogs positions it as a candidate for further investigation in treating viral infections, including those caused by herpes viruses . The presence of the pyrimidine ring is crucial for its interaction with viral enzymes, potentially inhibiting their function.

The synthesis methods for N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide are primarily based on multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with 4-amino-2-hydroxymethyl-1-butanol and N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide as key precursors .
  • Reaction Conditions: The reactions are typically carried out under reflux conditions in ethanol or other suitable solvents to promote solubility and reactivity.
  • Isolation and Purification: After completion of the reactions, the product is isolated through filtration and crystallization techniques to obtain pure N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide .

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has several potential applications:

  • Pharmaceutical Development: Due to its antiviral properties, this compound may serve as a lead structure for developing new antiviral medications targeting herpes viruses and potentially other viral pathogens.
  • Research Tool: It can be utilized in biochemical research to study enzyme interactions and mechanisms associated with nucleoside analogs.
  • Synthetic Intermediate: This compound may also act as an intermediate in synthesizing more complex molecules within pharmaceutical chemistry.

Studies on the interactions of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide with biological targets are essential for understanding its mechanism of action. Preliminary investigations suggest that it may interact with viral polymerases or other enzymes critical for viral replication, although detailed kinetic studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide. Here are a few notable examples:

Compound NameStructureUnique Features
AcyclovirPurine analogPrimarily used for treating herpes simplex virus infections; lacks hydroxymethyl substitution.
PenciclovirPurine analogSimilar antiviral activity but has different side-chain properties affecting bioavailability.
FamciclovirPurine analogProdrug form of penciclovir; modified for improved pharmacokinetics and efficacy against herpes viruses.

These compounds highlight the uniqueness of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide due to its specific substitutions that may enhance its biological activity or alter its pharmacokinetic properties compared to other nucleoside analogs.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

289.0941671 g/mol

Monoisotopic Mass

289.0941671 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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